![molecular formula C12H21NO5 B1380873 1-(tert-Butoxycarbonyl)-4-hydroxy-3-methylpiperidine-3-carboxylic acid CAS No. 1780899-28-6](/img/structure/B1380873.png)
1-(tert-Butoxycarbonyl)-4-hydroxy-3-methylpiperidine-3-carboxylic acid
Overview
Description
1-(tert-Butoxycarbonyl)-4-hydroxy-3-methylpiperidine-3-carboxylic acid is a complex organic compound that plays a significant role in various chemical and biological applications. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a hydroxy group, and a piperidine ring structure. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes.
Preparation Methods
The synthesis of 1-(tert-Butoxycarbonyl)-4-hydroxy-3-methylpiperidine-3-carboxylic acid typically involves several steps:
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Synthetic Routes and Reaction Conditions
- The initial step often involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile .
- Subsequent steps may include the introduction of the hydroxy group and the formation of the piperidine ring through cyclization reactions under controlled conditions .
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Industrial Production Methods
- Industrial production of this compound may utilize flow microreactor systems for the efficient and sustainable introduction of the tert-butoxycarbonyl group .
- These methods are designed to enhance the scalability and reproducibility of the synthesis process, making it suitable for large-scale production.
Chemical Reactions Analysis
1-(tert-Butoxycarbonyl)-4-hydroxy-3-methylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:
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Types of Reactions
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the piperidine ring or other functional groups.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amine group.
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Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Trifluoroacetic acid or hydrochloric acid in methanol are typically used for Boc deprotection.
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Major Products Formed
- The major products depend on the specific reactions and conditions employed. For example, Boc deprotection yields the free amine, which can be further functionalized.
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Development
The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its piperidine structure is often utilized in the design of drugs targeting neurological disorders, showcasing its potential as a scaffold for developing novel therapeutic agents. For instance, derivatives of this compound have been explored for their efficacy as inhibitors of glycine transporters, which are implicated in conditions such as schizophrenia and depression .
1.2 Antimicrobial Activity
Research has indicated that derivatives of 1-(tert-Butoxycarbonyl)-4-hydroxy-3-methylpiperidine-3-carboxylic acid exhibit antimicrobial properties. These compounds have been tested against various bacterial strains, showing promising results that suggest their potential use in developing new antibiotics .
Organic Synthesis
2.1 Protecting Group in Synthesis
The tert-butyloxycarbonyl (Boc) group is frequently employed as a protecting group for amines during synthetic procedures. This application is particularly relevant in multi-step organic syntheses where selective protection and deprotection are necessary to achieve desired products without unwanted side reactions . The Boc group can be easily removed under mild acidic conditions, making it advantageous for complex molecule synthesis.
2.2 Synthesis of Peptides
In peptide synthesis, the compound can be utilized to protect amino acids or amines, facilitating the formation of peptide bonds while preventing undesired reactions at the amine site. This method enhances the yield and purity of synthesized peptides, which are critical in pharmaceutical applications .
Table: Summary of Research Findings on this compound
Mechanism of Action
The mechanism of action of 1-(tert-Butoxycarbonyl)-4-hydroxy-3-methylpiperidine-3-carboxylic acid involves several key steps:
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Molecular Targets and Pathways
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Pathways Involved
Comparison with Similar Compounds
1-(tert-Butoxycarbonyl)-4-hydroxy-3-methylpiperidine-3-carboxylic acid can be compared with other similar compounds:
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Similar Compounds
1-(tert-Butoxycarbonyl)-4-hydroxy-3-methylpiperidine: Lacks the carboxylic acid group, making it less versatile in certain applications.
1-(tert-Butoxycarbonyl)-4-hydroxy-3-methylpiperidine-3-carboxamide: Contains an amide group instead of a carboxylic acid, altering its reactivity and applications.
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Uniqueness
- The presence of both the Boc protecting group and the hydroxy group in this compound provides unique reactivity and versatility in synthetic applications.
- Its ability to undergo selective deprotection and functionalization makes it a valuable intermediate in organic synthesis .
Biological Activity
1-(tert-Butoxycarbonyl)-4-hydroxy-3-methylpiperidine-3-carboxylic acid, with the CAS number 512822-50-3, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
- Molecular Formula : C₁₂H₂₁NO₄
- Molecular Weight : 243.30 g/mol
- Structure : The compound features a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group and a hydroxyl functional group.
Inhibition of Enzymatic Activity
Research indicates that derivatives of piperidine compounds, including this compound, have shown significant inhibitory effects on enzymes associated with neurodegenerative diseases:
- Acetylcholinesterase Inhibition : The compound has been studied for its ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE is a therapeutic target in Alzheimer's disease.
- β-Secretase Inhibition : It also shows potential as a β-secretase inhibitor, which is crucial in reducing amyloid-beta peptide aggregation—a hallmark of Alzheimer's pathology.
Neuroprotective Effects
In vitro studies have demonstrated that this compound can protect neuronal cells from apoptosis induced by amyloid-beta peptides. Specifically:
- Cell Viability Studies : In astrocyte cultures treated with amyloid-beta, the presence of this compound resulted in improved cell viability compared to controls without treatment, suggesting a protective mechanism against oxidative stress and inflammation induced by amyloid-beta aggregation .
Case Study Insights
A study involving the synthesis and evaluation of related piperidine derivatives reported that certain analogs exhibited moderate protective effects against neurotoxicity in astrocytes. The compound's ability to reduce levels of pro-inflammatory cytokines such as TNF-alpha was noted as a significant finding .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
4-hydroxy-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-11(2,3)18-10(17)13-6-5-8(14)12(4,7-13)9(15)16/h8,14H,5-7H2,1-4H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVGTUFITNZFBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCC1O)C(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1780899-28-6 | |
Record name | 1-[(tert-butoxy)carbonyl]-4-hydroxy-3-methylpiperidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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